molecular formula C24H26N2O B2401170 1-[[4-(Benzyloxy)phenyl](phenyl)methyl]piperazine CAS No. 511510-57-9

1-[[4-(Benzyloxy)phenyl](phenyl)methyl]piperazine

Cat. No. B2401170
CAS RN: 511510-57-9
M. Wt: 358.485
InChI Key: ZTZCXTFMVJKXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-(Benzyloxy)phenylmethyl]piperazine” is a chemical compound with the IUPAC name 1-(4-(benzyloxy)benzyl)piperazine . It has a molecular weight of 268.36 . The compound is typically in solid form and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “1-[4-(Benzyloxy)phenylmethyl]piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzyl group that is further connected to a benzyloxy group . The InChI code for this compound is 1S/C17H20N2O/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19/h1-9,18H,10-14H2 .


Physical And Chemical Properties Analysis

“1-[4-(Benzyloxy)phenylmethyl]piperazine” is a solid at room temperature . It has a molecular weight of 268.36 .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[phenyl-(4-phenylmethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-7-20(8-4-1)19-27-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)26-17-15-25-16-18-26/h1-14,24-25H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCXTFMVJKXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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